7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Overview
Description
The compound 7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic molecule It features a quinolone core structure, which is known for its broad-spectrum antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and ethyl acetoacetate, followed by cyclization and fluorination.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety is attached through a series of reactions involving the formation of an amide bond between the benzodioxin derivative and the piperazine ring.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the molecule to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinolone core, potentially converting the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinolone derivatives.
Substitution: Various substituted piperazine and benzodioxin derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinolone core, it may exhibit antibacterial properties and could be explored as a potential antibiotic.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Chemical Synthesis: Its diverse functional groups allow it to serve as a building block for synthesizing more complex molecules.
Industrial Applications: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would likely involve:
Inhibition of Bacterial Enzymes: The quinolone core can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Interaction with Receptors: The piperazine and benzodioxin moieties may interact with various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Functional Diversity: The presence of the benzodioxin moiety and piperazine ring in provides unique chemical reactivity and potential for diverse applications.
Its unique structure may offer advantages in terms of binding affinity and specificity for certain biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5S/c1-2-28-14-17(24(32)33)23(31)16-12-18(26)20(13-19(16)28)29-5-7-30(8-6-29)25(36)27-15-3-4-21-22(11-15)35-10-9-34-21/h3-4,11-14H,2,5-10H2,1H3,(H,27,36)(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZOFAYQHOFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC5=C(C=C4)OCCO5)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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